molecular formula C12H12O2 B102764 2-Acetyl-1-tetralone CAS No. 17216-08-9

2-Acetyl-1-tetralone

Cat. No. B102764
CAS RN: 17216-08-9
M. Wt: 188.22 g/mol
InChI Key: BSELJBOMYPMBNL-UHFFFAOYSA-N
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Description

2-Acetyl-1-tetralone is a chemical compound with the molecular formula C12H12O2 and a molecular weight of 188.2225 . It is also known by other names such as 2-Acetyltetralone and 1 (2H)-Naphthalenone .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-1-tetralone can be represented by the InChI string: InChI=1S/C12H12O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10H,6-7H2,1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Acetyl-1-tetralone has a melting point of 55-57 °C (lit.), a boiling point of 135-142 °C at 1 mm Hg (lit.), and a density of 1.0750 (rough estimate) . Its refractive index is estimated to be 1.6010 . The pKa value is predicted to be 9.54±0.20 .

Safety And Hazards

The safety symbols for 2-Acetyl-1-tetralone under the Globally Harmonized System (GHS) are GHS07 . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

properties

IUPAC Name

2-acetyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSELJBOMYPMBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871271
Record name 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-1-tetralone

CAS RN

17216-08-9
Record name 2-Acetyl-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17216-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetyl-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the chemical behavior of 2-acetyl-1-tetralone in solution?

A: 2-Acetyl-1-tetralone (ATLO) exhibits keto-enol tautomerism, meaning it exists in equilibrium between its keto and enol forms in solution. This interconversion occurs at measurable rates in both acidic and neutral aqueous media. [, ] Interestingly, the presence of β-cyclodextrin (β-CD) shifts the equilibrium towards the enol form due to the formation of inclusion complexes. []

Q2: Can you elaborate on the catalytic activity observed for dioxomolybdenum complexes containing ATLO as a ligand?

A: A study investigated the catalytic activity of various dioxomolybdenum complexes, including one with ATLO as a ligand, in the dehydration of alcohols. [] While the ATLO complex showed catalytic activity, it was not as effective as other complexes tested, such as those containing dibenzoylmethane or bis(p-methoxybenzoyl)methane ligands. []

Q3: Has the structure of 2-acetyl-1-tetralone been definitively determined?

A: Yes, the structure of 2-acetyl-1-tetralone has been confirmed to exist in the endo-enolic form using various NMR techniques, including long-range CH correlation, long-range selective proton decoupling (LRSPD), and other standard NMR methods. [] This analysis allowed for the complete assignment of 13C and 1H NMR spectra for the molecule. []

Q4: Are there any potential applications of 2-acetyl-1-tetralone in sensor technology?

A: Research has explored the use of 2-acetyl-1-tetralone as a sensing element in magnesium ion-selective electrodes (ISEs). [] The study found that PVC-matrix membrane ISEs incorporating 2-acetyl-1-tetralone displayed excellent selectivity for magnesium ions, particularly in high pH environments. [] This finding suggests the potential application of this compound in developing magnesium ion sensors.

Q5: How do solvent properties influence the keto-enol tautomerization of 2-acetyl-1-tetralone?

A: Studies on the kinetics of base-catalyzed keto-enol tautomerization of ATLO in various solvent systems, including DMSO-water mixtures and aqueous micellar solutions, highlight the crucial role of solvent structure. [] The findings indicate that specific interactions between the solvent molecules and the reacting species can significantly influence the reaction rate, even more so than general solvent polarity or concentration effects. [] This understanding is crucial for optimizing reactions involving ATLO and similar compounds.

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